molecular formula C11H20O2S2 B14266079 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol CAS No. 141523-78-6

3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol

Cat. No.: B14266079
CAS No.: 141523-78-6
M. Wt: 248.4 g/mol
InChI Key: KGJKGRYAMTTXTG-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is an organic compound with the molecular formula C11H20O2S2. This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms can impart interesting chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor containing both oxygen and sulfur atoms.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via a nucleophilic substitution reaction, where a leaving group is replaced by a hydroxyl group.

    Functionalization of the spiro ring: Additional functional groups, such as the methyl and propyl groups, can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include:

    Use of catalysts: Catalysts can be employed to enhance the reaction rate and selectivity.

    Controlled temperature and pressure: Maintaining specific temperature and pressure conditions can improve the efficiency of the reactions.

    Purification techniques: Techniques such as distillation, crystallization, and chromatography can be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Substitution reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The presence of the hydroxyl group allows it to form hydrogen bonds with other molecules, while the spiro structure can interact with various enzymes and receptors. The sulfur atoms in the ring system can also participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane: Similar spiro structure but with a phenyl group instead of a propyl group.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains nitrogen atoms in the spiro ring system.

Uniqueness

3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring system, as well as the presence of the hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

141523-78-6

Molecular Formula

C11H20O2S2

Molecular Weight

248.4 g/mol

IUPAC Name

3-methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol

InChI

InChI=1S/C11H20O2S2/c1-3-5-10(12)11(8-9(2)13-10)14-6-4-7-15-11/h9,12H,3-8H2,1-2H3

InChI Key

KGJKGRYAMTTXTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2(CC(O1)C)SCCCS2)O

Origin of Product

United States

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